Mirtazapine hydrobromide
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Overview
Description
Mirtazapine hydrobromide is a compound derived from mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used to treat major depressive disorder and is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic activity . This compound is a salt form that enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine involves several steps, starting from a carboxylic acid compound. The process includes converting the carboxylic acid group into a ketone group, followed by reduction to form an intermediate hydroxy compound. The final step involves the reduction of the ketone or hydroxy compound to produce mirtazapine . Another method involves the preparation of intermediates such as 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine dihydrate, which are crucial for the synthesis of mirtazapine .
Industrial Production Methods: Industrial production of mirtazapine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of strong reduction agents and specific reaction temperatures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of mirtazapine include strong reduction agents, formic acid, acetonitrile, and ammonium acetate . The reaction conditions often involve specific temperatures and pH levels to ensure optimal yield and purity.
Major Products Formed: The major products formed from these reactions include mirtazapine and its intermediates, such as desmethylmirtazapine and 8-hydroxymirtazapine .
Scientific Research Applications
Mirtazapine hydrobromide has a wide range of scientific research applications. In medicine, it is used to treat major depressive disorder, anxiety, and insomnia . It has also shown promise in treating conditions such as epilepsy, Alzheimer’s disease, stroke, and cardiovascular diseases . Additionally, mirtazapine has been studied for its potential in treating cancer-related symptoms, Parkinson’s disease, schizophrenia, and various anxiety disorders . Its antioxidative, anti-inflammatory, and anti-apoptotic properties make it a valuable compound in research related to neuroprotection and other therapeutic areas .
Mechanism of Action
The mechanism of action of mirtazapine hydrobromide involves its effects on central adrenergic and serotonergic activity. It acts as an antagonist at adrenergic α2 receptors and serotonergic 5-HT2 and 5-HT3 receptors, leading to increased release of norepinephrine and serotonin . This dual action is believed to contribute to its antidepressant effects. Additionally, mirtazapine has strong antihistaminergic effects, which contribute to its sedative properties .
Comparison with Similar Compounds
Mirtazapine hydrobromide can be compared with other antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and other tetracyclic antidepressants. Unlike SSRIs, mirtazapine has a unique mechanism of action that involves both noradrenergic and serotonergic pathways . Similar compounds include mianserin, which is chemically related to mirtazapine and shares some pharmacological properties . mirtazapine’s dual action on adrenergic and serotonergic receptors sets it apart from other antidepressants, making it a valuable option for treating depression and anxiety disorders .
Properties
CAS No. |
868363-97-7 |
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Molecular Formula |
C17H20BrN3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrobromide |
InChI |
InChI=1S/C17H19N3.BrH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H |
InChI Key |
JERFRCPECXNTRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Br |
Origin of Product |
United States |
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